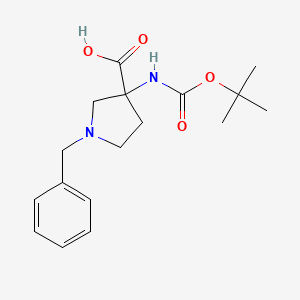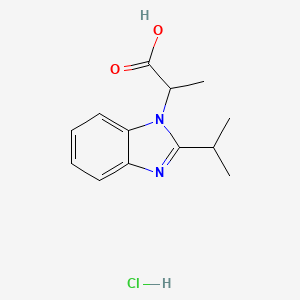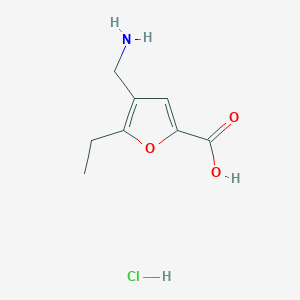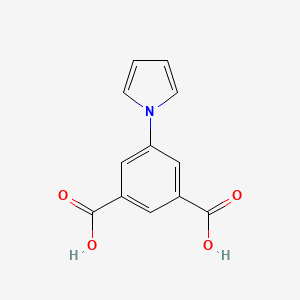
N-(Piperidin-4-yl)picolinamide dihydrochloride
Overview
Description
Scientific Research Applications
1. Inhibition of Enzymes and Receptor Antagonism
N-(Piperidin-4-yl)picolinamide dihydrochloride has been explored for its potential to inhibit specific enzymes and antagonize certain receptors. For example, Ryu et al. (2015) studied picolinamide derivatives as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in glucose and insulin regulation (Ryu et al., 2015). Additionally, Shim et al. (2002) investigated the molecular interaction of a similar compound, a pyrazole-3-carboxamide derivative, with the CB1 cannabinoid receptor, showing antagonist properties (Shim et al., 2002).
2. Potential Antipsychotic and Anti-Acetylcholinesterase Activity
Compounds structurally related to this compound have shown potential antipsychotic and anti-acetylcholinesterase activity. Sugimoto et al. (1990) synthesized piperidine derivatives with significant anti-acetylcholinesterase activity, which could be beneficial in conditions like Alzheimer’s disease (Sugimoto et al., 1990). In the realm of antipsychotic research, Norman et al. (1996) explored heterocyclic carboxamides with potential antipsychotic properties, highlighting the versatility of these compounds in neuropharmacology (Norman et al., 1996).
3. Synthesis and Application in Medical Chemistry
The synthesis and application of this compound and related compounds in medicinal chemistry have been widely studied. For instance, Cann et al. (2012) developed an enantioselective process for a CGRP receptor inhibitor, demonstrating the compound’s utility in medicinal chemistry applications (Cann et al., 2012). Additionally, Khatiwora et al. (2013) conducted a bioactivity study of novel benzamides and their metal complexes, highlighting the potential biomedical applications of these compounds (Khatiwora et al., 2013).
4. Development of Radioligands for Imaging
Radioligand development using compounds similar to this compound has been a focus of research. Kil et al. (2014) synthesized 18F-labeled compounds for PET imaging of metabotropic glutamate receptors, illustrating the application of these compounds in neuroimaging (Kil et al., 2014).
5. Anticancer Research
Research has also explored the anticancer potential of related compounds. Najajreh et al. (2002) studied the cytotoxic activity of positively charged platinum complexes, including derivatives of piperidine, against cisplatin-resistant ovarian cancer cells (Najajreh et al., 2002).
properties
IUPAC Name |
N-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9;;/h1-3,6,9,12H,4-5,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGQKWTHSSBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177279-96-7 | |
| Record name | N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)





![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

